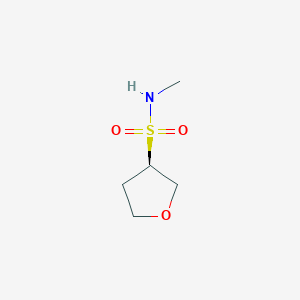

(3R)-N-methyloxolane-3-sulfonamide

Beschreibung

(3R)-N-methyloxolane-3-sulfonamide is a chiral sulfonamide derivative characterized by a tetrahydrofuran (oxolane) ring substituted at the 3-position with a sulfonamide group and an N-methyl moiety. The (3R) stereochemistry confers distinct spatial and electronic properties, influencing its interactions with biological targets such as enzymes or receptors.

Eigenschaften

Molekularformel |

C5H11NO3S |

|---|---|

Molekulargewicht |

165.21 g/mol |

IUPAC-Name |

(3R)-N-methyloxolane-3-sulfonamide |

InChI |

InChI=1S/C5H11NO3S/c1-6-10(7,8)5-2-3-9-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1 |

InChI-Schlüssel |

BVHHQZBAPPRWMJ-RXMQYKEDSA-N |

Isomerische SMILES |

CNS(=O)(=O)[C@@H]1CCOC1 |

Kanonische SMILES |

CNS(=O)(=O)C1CCOC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-methyloxolane-3-sulfonamide typically involves the reaction of oxolane derivatives with sulfonamide reagents under specific conditions. One common method includes the use of a chiral auxiliary to ensure the desired stereochemistry is achieved. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (3R)-N-methyloxolane-3-sulfonamide may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-N-methyloxolane-3-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(3R)-N-methyloxolane-3-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of (3R)-N-methyloxolane-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Stereochemical Influence

For example, chiral sulfonamides like N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide exhibit stereospecific antimicrobial effects .

Ring System Modifications

- Tetrahydrofuran vs.

- Heterocyclic Additions : Compounds like N-(3-chloro-4-methoxyphenyl)-...thiophene-3-sulfonamide incorporate thiophene and oxadiazole moieties, enabling π-π stacking interactions with hydrophobic enzyme pockets—a feature absent in the simpler oxolane-based structure .

Substituent Effects

- Methoxy Groups : Meta-methoxy substitution (e.g., in N-(3-methoxyphenyl)-3-methylbenzenesulfonamide) enhances metabolic stability compared to ortho or para positions, a consideration for optimizing (3R)-N-methyloxolane-3-sulfonamide’s pharmacokinetics .

Research Findings and Limitations

Key Findings

- (3R)-N-methyloxolane-3-sulfonamide’s stereochemistry and oxolane ring may synergize to enhance blood-brain barrier penetration, a trait observed in structurally related compounds like N-(3-(aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride .

- Computational modeling of analogs suggests that the sulfonamide group’s orientation critically impacts hydrogen bonding with target proteins .

Biologische Aktivität

(3R)-N-methyloxolane-3-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. Sulfonamides, historically significant as the first synthetic antibiotics, continue to be relevant in modern medicinal chemistry for their diverse therapeutic effects. This article provides a comprehensive overview of the biological activity associated with (3R)-N-methyloxolane-3-sulfonamide, including its mechanism of action, therapeutic implications, and relevant case studies.

Sulfonamides, including (3R)-N-methyloxolane-3-sulfonamide, primarily exert their effects through the inhibition of bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate in the synthesis of folate, thus inhibiting the enzyme dihydropteroate synthase. This inhibition leads to a decrease in DNA synthesis and ultimately bacterial cell division .

Key Mechanisms:

- Folate Synthesis Inhibition: Competitively inhibits dihydropteroate synthase.

- Antimicrobial Action: Effective against various bacterial strains by disrupting folate metabolism.

- Potential Anti-inflammatory Effects: Some studies suggest sulfonamides may modulate immune responses, contributing to their therapeutic profiles beyond antibacterial activity .

Antimicrobial Activity

Research has demonstrated that (3R)-N-methyloxolane-3-sulfonamide exhibits significant antimicrobial properties. It has been effective against a range of Gram-positive and Gram-negative bacteria. The compound's structural characteristics enhance its interaction with bacterial enzymes involved in folate synthesis.

Table 1: Antimicrobial Efficacy of (3R)-N-methyloxolane-3-sulfonamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Nocardia species | 8 µg/mL |

Anti-inflammatory Potential

Emerging evidence suggests that (3R)-N-methyloxolane-3-sulfonamide may possess anti-inflammatory properties. This is particularly relevant in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a critical role.

Case Study:

In a clinical trial involving patients with asthma, treatment with sulfonamide derivatives led to a reduction in inflammatory markers and improved lung function. The study highlighted the compound's potential as an adjunct therapy alongside traditional corticosteroids .

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of (3R)-N-methyloxolane-3-sulfonamide to enhance its therapeutic efficacy. Modifications in its chemical structure have been explored to improve solubility and bioavailability.

Table 2: Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group | Increased solubility |

| Alteration of sulfonyl group | Enhanced antimicrobial potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.